

Pharmacokinetic Properties of Atevirdine: An In-depth Technical Guide from Early Research

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Compound of Interest

Compound Name: **Atevirdine**

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Introduction

Atevirdine, a bis(heteroaryl)piperazine derivative, emerged in early HIV research as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—was crucial for its development. This technical guide synthesizes findings from early preclinical and clinical studies to provide a comprehensive overview of **Atevirdine**'s pharmacokinetic properties. While extensive quantitative data from these early studies are not always available in consolidated formats, this document collates the existing information to guide further research and understanding.

Data Presentation

Preclinical Pharmacokinetics in Rats

Early studies in Sprague-Dawley rats provided foundational knowledge of **Atevirdine**'s pharmacokinetic behavior. These investigations revealed nonlinear pharmacokinetics, suggesting that processes like absorption, metabolism, or excretion may be saturable.[\[1\]](#)

Table 1: Summary of Preclinical Pharmacokinetic Observations for **Atevirdine** in Rats

Parameter	Observation	Citation
Absorption	Rapidly absorbed following oral administration.	[1]
Distribution	Effectively crossed the blood-brain barrier and showed a high rate of maternal-fetal transfer.	[1]
Metabolism	Extensive metabolism involving N-deethylation, O-demethylation, and hydroxylation. Gender differences were observed, suggesting the involvement of Cytochrome P450 3A.	[1]
Excretion	Primarily excreted as metabolites. At low doses (<20 mg/kg/day), less than 2% of the dose was excreted as unchanged drug. At high doses (200 mg/kg/day), unchanged drug constituted 9%-25% of the dose, indicating saturable metabolism.	[1]
Kinetics	Nonlinear pharmacokinetics were observed.	[1]

Clinical Pharmacokinetics in HIV-Infected Patients

Phase I clinical trials, notably ACTG 187 and ACTG 199, were instrumental in characterizing the pharmacokinetics of **Atevirdine** in its target population. A key finding from these studies was the substantial interpatient variability in drug disposition.[\[2\]](#)[\[3\]](#)

Table 2: Summary of Single-Dose Clinical Pharmacokinetic Parameters of **Atevirdine** in HIV-Infected Patients

Dose	Cmax (μM)	Tmax (hours)	Citation
400 mg	1.4	0.5 - 1.0	[4]
800 mg	4.2	0.5 - 1.0	[4]
1,200 mg	7.3	0.5 - 1.0	[4]
1,600 mg	5.8	0.5 - 1.0	[4]

Note: The decrease in Cmax at the 1,600 mg dose might suggest absorption issues or nonlinear kinetics at higher doses.

Table 3: Summary of Observations from Multiple-Dose Clinical Trials (ACTG 187 & 199)

Parameter	Observation	Citation
Dosage Range	Maintenance doses ranged from 600 to 3900 mg/day to achieve target trough concentrations.	[2]
Absorption Patterns	Varied patterns were observed, including rapid absorption with Cmax at 0.5-1 hour and delayed absorption with Cmax at 3-4 hours.	[2]
Plasma Decline	Atevirdine demonstrated a mono- or bi-exponential decline after the first dose.	[2]
Metabolite (N-ATV)	The inactive N-dealkylated metabolite (N-ATV) appeared rapidly, peaking at 2-3 hours after the dose.	[2]
Variability	Considerable interpatient variability in pharmacokinetics was a consistent finding.	[2]

Experimental Protocols

Preclinical Study in Rats

Study Design: Male and female Sprague-Dawley rats were administered **Atevirdine** mesylate orally. The study included single-dose and multiple-dose regimens with both non-radiolabeled and [14C]-labeled **Atevirdine**.[\[1\]](#)

Dosing:

- Multiple-dose: 20 mg/kg/day or 200 mg/kg/day for 8 days.[\[1\]](#)
- Single-dose ([14C]**Atevirdine**): 10 mg/kg or 100 mg/kg on study days 1 and 10.[\[1\]](#)

Sample Collection: Blood, urine, and feces were collected at various time points. Whole-body autoradiography was also performed to assess tissue distribution.[\[1\]](#)

Analytical Method:

- Plasma: Plasma levels of **Atevirdine** and its N-desethyl and O-desmethyl metabolites were determined by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[\[1\]](#)
- Urine and Feces: Profiling of **Atevirdine** and its metabolites was conducted using HPLC with radiochemical detection.[\[1\]](#)
- Metabolite Identification: Major metabolites in urine were isolated and identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Minor urinary metabolites were identified by liquid chromatography/mass spectrometry (LC/MS).[\[1\]](#)

Phase I Clinical Trials (ACTG 187 & 199)

Study Design: Two open-label, phase I studies (ACTG 187 and ACTG 199) were conducted in HIV-1 infected patients with CD4+ lymphocyte counts of ≤ 500 cells/mm³.[\[2\]](#)[\[3\]](#)

Patient Population: A total of 50 patients were enrolled across five Adult AIDS Clinical Trials Units.[\[3\]](#)

Dosing:

- ACTG 187: **Atevirdine** monotherapy administered every 8 hours for 12 weeks, with weekly dose adjustments to achieve escalating target trough plasma concentrations (5-13 μ M, 14-22 μ M, and 23-31 μ M).[2]
- ACTG 199: **Atevirdine** administered every 8 hours for 12 weeks in combination with zidovudine (200 mg every 8 hours). **Atevirdine** doses were adjusted to achieve plasma trough concentrations of 5-10 μ M.[2]

Pharmacokinetic Sampling:

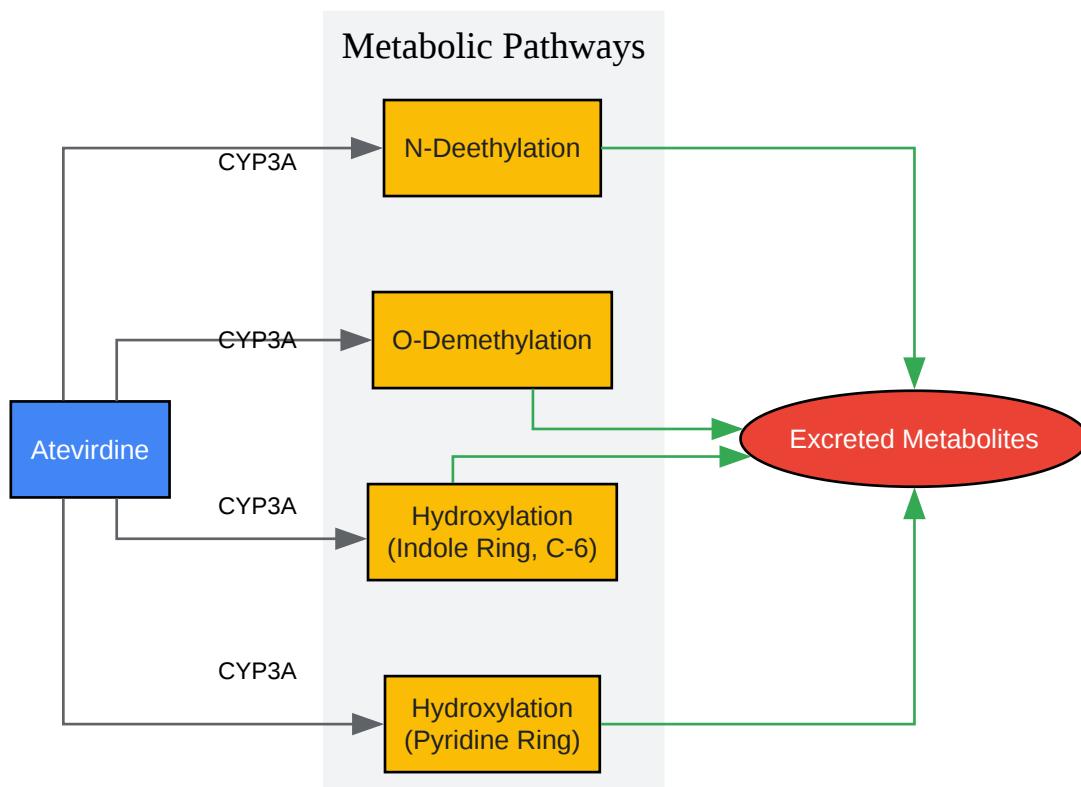
- Intensive pharmacokinetic studies were conducted at baseline and at weeks 4, 6, 8, or 12, depending on the study.[2]
- Trough concentrations of **Atevirdine** and its N-dealkylated metabolite (N-ATV) were determined weekly.[2]

Analytical Method: The concentrations of **Atevirdine** and its principal metabolite in serum were determined by high-performance liquid chromatography (HPLC).[4] While specific details of the HPLC method used in these early trials are not extensively documented in the available literature, a typical HPLC method for such a compound would involve protein precipitation followed by separation on a C18 reversed-phase column with UV detection.

Visualizations

Metabolic Pathway of Atevirdine

The metabolism of **Atevirdine** in rats was found to be extensive, involving several key pathways.

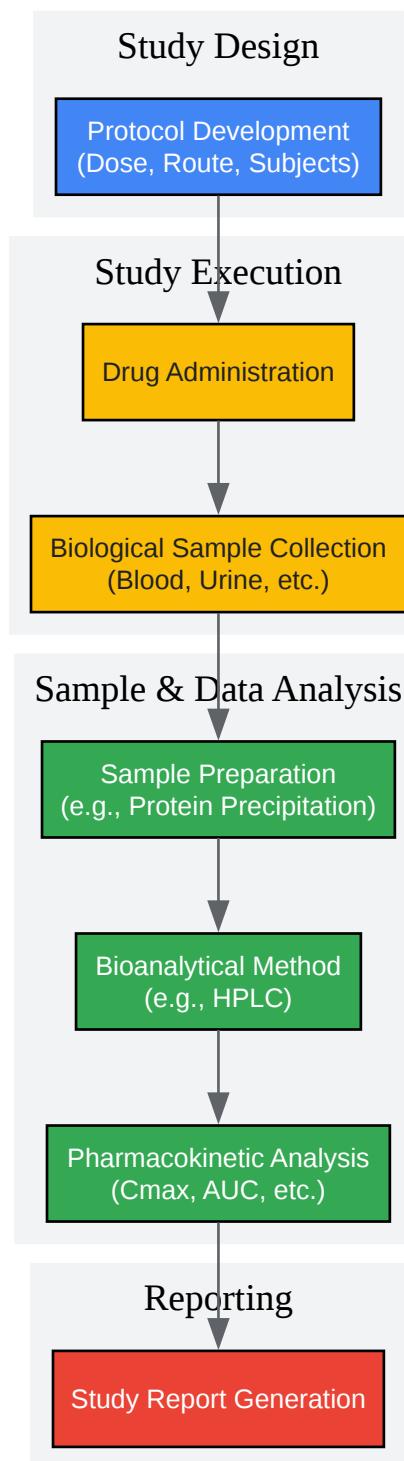


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Caption: Metabolic pathways of **Atevirdine** in rats.

General Workflow for a Pharmacokinetic Study

The early research on **Atevirdine** followed a standard workflow for characterizing the pharmacokinetic properties of a new chemical entity.

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